Loxapine

Übersicht

Beschreibung

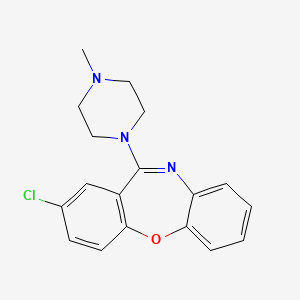

Loxapine is a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the dibenzoxazepine class and is structurally similar to clozapine . This compound is known for its ability to decrease abnormal excitement in the brain, making it effective in managing symptoms of schizophrenia .

Vorbereitungsmethoden

The synthesis of loxapine involves several steps:

Condensation Reaction: In an organic solvent, a compound I and a compound II undergo a condensation reaction to form an intermediate III.

Reduction Condensation Reaction: The intermediate III is then subjected to a reduction condensation reaction to produce intermediate IV.

Final Reaction: Intermediate IV reacts with N-methyl piperazine to yield the target compound, this compound.

For industrial production, the reagents and raw materials used are easily accessible, and the method ensures high yield and purity, making it suitable for large-scale manufacturing .

Analyse Chemischer Reaktionen

Metabolism in Humans

Loxapine undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes .

Key Metabolites

-

Amoxapine : Formed by N-demethylation (CYP3A4, 2C19, 2C8)

-

7-Hydroxythis compound : Active metabolite (CYP3A4, 2D6)

-

8-Hydroxythis compound : Inactive metabolite (CYP1A2)

-

This compound N-oxide : Minor metabolite (flavin-containing monooxygenases)

Metabolite Concentrations

| Metabolite | Steady-State Plasma Levels (%) |

|---|---|

| This compound | 14.5 |

| 8-Hydroxythis compound | 50.0 |

| 7-Hydroxythis compound | 10.0 |

| Amoxapine | 5.0 |

Receptor Binding Affinities

This compound exhibits potent antagonism at dopamine and serotonin receptors .

Binding Profile

| Receptor | Affinity (Ki, nM) |

|---|---|

| D₂ | 7.7 |

| D₃ | 2 |

| D₄ | 2.42 |

| 5-HT₂A | 10.2 |

| 5-HT₂C | 2 |

Pharmacokinetics

-

Absorption : Oral bioavailability is ~33% due to first-pass metabolism .

-

Half-Life : 7–10 hours (parent compound), 16–24 hours (metabolites) .

Chemical Stability

Drug Interactions

Wissenschaftliche Forschungsanwendungen

Antipsychotic Properties

Clinical Efficacy in Schizophrenia and Bipolar Disorder

Loxapine has demonstrated significant efficacy in managing symptoms of schizophrenia and bipolar disorder. A systematic review indicated that this compound was more effective than haloperidol and aripiprazole in reducing agitation within a shorter time frame, particularly in patients diagnosed with schizophrenia . Inhaled formulations of this compound have also shown rapid improvement in agitation, with a notable percentage of patients achieving a significant reduction in agitation scores shortly after administration .

Case Study: Acute Agitation

In a clinical trial involving 1,276 participants, this compound was associated with a higher proportion of treatment responders compared to other antipsychotics. The results indicated that this compound not only reduced agitation more effectively but also had a favorable safety profile, with no significant increase in adverse events reported .

Pain Management

Neuropathic Pain Treatment

Recent studies have explored the use of this compound for managing neuropathic pain. A proof-of-principle study is underway to evaluate its tolerability and analgesic efficacy in patients suffering from chemotherapy-induced neuropathic pain. Initial findings from animal studies suggest that this compound may reduce neuropathic pain effectively . This research highlights the potential for repurposing this compound as an analgesic agent.

Antiviral Activity

Hepatitis A Virus Inhibition

this compound has been identified as an inhibitor of hepatitis A virus replication both in vitro and in vivo. Research indicates that its antiviral effects are independent of its dopamine receptor antagonism, suggesting a novel mechanism of action against viral infections. The compound exhibited significant reductions in viral RNA levels in infected models, paving the way for further investigation into its use as an antiviral therapeutic .

Pharmacological Profile

Receptor Binding Characteristics

this compound exhibits a complex pharmacological profile, interacting with various neurotransmitter receptors. Studies have shown that it has a high affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, which contribute to its antipsychotic effects. Additionally, this compound's binding to other serotonin receptors (5-HT1A and 5-HT6) may influence its therapeutic efficacy and side effect profile .

Summary Table of this compound Applications

Wirkmechanismus

Loxapine exerts its effects by antagonizing dopamine and serotonin receptors. Specifically, it blocks postsynaptic mesolimbic dopamine D1 and D2 receptors and inhibits serotonin 5-HT2 receptors . This action leads to cortical inhibition, resulting in tranquilization and suppression of aggression .

Vergleich Mit ähnlichen Verbindungen

Loxapin wird oft mit anderen Antipsychotika verglichen:

Clozapin: Strukturell ähnlich, aber hauptsächlich zur Behandlung von therapieresistenter Schizophrenie eingesetzt.

Quetiapin: Ein weiteres atypisches Antipsychotikum mit einem anderen Nebenwirkungsprofil.

Aripiprazol: Bekannt für sein geringeres Risiko einer Gewichtszunahme im Vergleich zu anderen Antipsychotika.

Die Einzigartigkeit von Loxapin liegt in seinem schnellen Wirkungseintritt, insbesondere in seiner inhalierten Form, was es bei akuter Agitation effektiv macht .

Ähnliche Verbindungen

- Clozapin

- Quetiapin

- Aripiprazol

- Perphenazin

- Trifluoperazin

Loxapin zeichnet sich durch seine Kombination aus typischen und atypischen antipsychotischen Eigenschaften aus, was es zu einer vielseitigen Option in der psychiatrischen Behandlung macht .

Biologische Aktivität

Loxapine is an antipsychotic medication primarily used for the treatment of schizophrenia and acute agitation associated with bipolar disorder. It belongs to the class of drugs known as atypical antipsychotics, exhibiting a unique pharmacological profile that contributes to its therapeutic efficacy and safety. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, clinical efficacy, and emerging applications.

Pharmacodynamics

This compound functions primarily as a dopamine D2 receptor antagonist, which is a characteristic shared with many antipsychotics. However, it also interacts with various other receptors, contributing to its diverse effects:

- Dopamine Receptors : this compound has a high affinity for D2 receptors, which is crucial for its antipsychotic effects. Studies indicate that this compound does not significantly increase dopamine receptor density but reduces serotonin receptor density in animal models .

- Serotonin Receptors : It exhibits significant activity at serotonin 5-HT2A receptors, which may help mitigate some side effects commonly associated with D2 antagonism, such as extrapyramidal symptoms (EPS) .

- Histamine and Adrenergic Receptors : this compound acts as an antagonist at histamine H1 and alpha-1 adrenergic receptors, contributing to its sedative properties and potential for causing orthostatic hypotension .

Pharmacokinetics

This compound is administered in various forms, including oral and inhaled formulations. Its pharmacokinetic properties are influenced by metabolism through cytochrome P450 enzymes:

- Metabolism : this compound is metabolized primarily by CYP1A2 to form 8-OH-loxapine and by CYP3A4 and CYP2D6 to produce 7-OH-loxapine, both of which have varying degrees of pharmacological activity .

- Bioavailability : The inhaled formulation allows for rapid absorption and onset of action, making it particularly effective in acute settings for managing agitation .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in treating schizophrenia and bipolar disorder. Key findings include:

- Rapid Onset of Action : Inhaled this compound has shown significant reductions in agitation within minutes of administration. A study reported that approximately 70% of patients achieved a ≥40% reduction in agitation scores (PANSS-EC) within 10 minutes post-administration at higher doses .

- Long-Term Efficacy : A systematic review indicated that this compound has comparable efficacy to other atypical antipsychotics while demonstrating a favorable side effect profile .

Case Studies

- Case Series on Agitation Management : A case series involving patients with dual diagnoses demonstrated that inhaled this compound effectively reduced agitation without the need for additional medications during acute episodes .

- Comparative Study with Clozapine : In instances where clozapine was ineffective or caused intolerable side effects, patients transitioned to this compound and reported improved symptom management without significant adverse effects .

Emerging Applications

Recent research has explored additional therapeutic roles for this compound beyond traditional psychiatric indications:

- Neuropathic Pain : Animal studies have indicated that this compound may possess analgesic properties, particularly in neuropathic pain contexts. Ongoing clinical trials are assessing its efficacy in this area .

- Antiviral Activity : Preliminary findings suggest that this compound may inhibit the replication of certain viruses, including hepatitis A virus, highlighting its potential as an antiviral agent .

Eigenschaften

IUPAC Name |

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGVXQDUIWGIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27833-64-3 (succinate), 54810-23-0 (mono-hydrochloride) | |

| Record name | Loxapine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023229 | |

| Record name | Loxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Loxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.03e-01 g/L | |

| Record name | Loxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Loxapine is a dopamine antagonist, and also a serotonin 5-HT2 blocker. The exact mode of action of Loxapine has not been established, however changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior., STUDIES HAVE SHOWN THAT LOXAPINE PRODUCES SEDATION & PRONOUNCED EXTRAPYRAMIDAL REACTIONS, DECR CONVULSIVE THRESHOLD, & HAS ANTIADRENERGIC & ANTICHOLINERGIC EFFECTS. /SUCCINATE/ | |

| Record name | Loxapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOXAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellowish crystals from petroleum ether | |

CAS No. |

1977-10-2 | |

| Record name | Loxapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1977-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxapine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Loxapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LER583670J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOXAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Loxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109-111 °C, 109-110 °C, 109 - 110 °C | |

| Record name | Loxapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOXAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Loxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.